molecular formula C9H6N2O2 B12878902 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one CAS No. 279226-18-5

1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one

Cat. No.: B12878902
CAS No.: 279226-18-5
M. Wt: 174.16 g/mol
InChI Key: GNLKXKWBMLGNOI-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is a heterocyclic compound that features a fused ring system combining an imidazole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods

While specific industrial production methods for Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation. The compound can also induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole: Another heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyridine: Shares the imidazole ring but has a different fused ring system, leading to distinct chemical properties.

Uniqueness

Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science.

Properties

CAS No.

279226-18-5

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3H-[1,3]oxazolo[3,4-a]benzimidazol-1-one

InChI

InChI=1S/C9H6N2O2/c12-9-11-7-4-2-1-3-6(7)10-8(11)5-13-9/h1-4H,5H2

InChI Key

GNLKXKWBMLGNOI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(=O)O1

Origin of Product

United States

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